1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Description

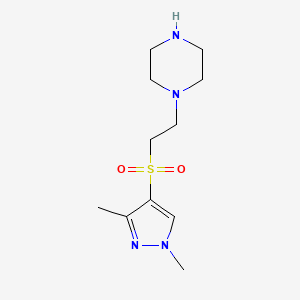

1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a sulfur-containing piperazine derivative characterized by a pyrazole ring substituted with methyl groups at the 1- and 3-positions, linked to the piperazine moiety via a sulfonylethyl chain. Its molecular formula is C₁₁H₂₀N₄O₂S, with a molecular weight of 280.37 g/mol .

The pyrazole-sulfonyl-piperazine architecture is structurally distinct due to the electron-withdrawing sulfonyl group, which enhances metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula |

C11H20N4O2S |

|---|---|

Molecular Weight |

272.37 g/mol |

IUPAC Name |

1-[2-(1,3-dimethylpyrazol-4-yl)sulfonylethyl]piperazine |

InChI |

InChI=1S/C11H20N4O2S/c1-10-11(9-14(2)13-10)18(16,17)8-7-15-5-3-12-4-6-15/h9,12H,3-8H2,1-2H3 |

InChI Key |

ZSZSMKWCFIANIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)CCN2CCNCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.

Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides under basic conditions.

Linking to Piperazine: The sulfonylated pyrazole is reacted with piperazine in the presence of a suitable base to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has several applications in scientific research:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-tumor properties.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may inhibit specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Key Observations :

Sulfonyl Linkage : Direct sulfonyl attachment (e.g., in ) lacks the ethyl spacer, which may limit conformational adaptability compared to the target compound.

Pharmacological Relevance : GBR-12909 () shares a piperazine core but targets dopamine transporters, highlighting how substituents dictate biological activity.

Pharmacological and Physicochemical Properties

- Melting Points : Piperazine derivatives with sulfonyl groups exhibit melting points between 132–230°C , influenced by crystallinity from hydrogen bonding (e.g., sulfonamide derivatives in ).

- Bioactivity : Pyrazole-sulfonyl-piperazines are explored for enzyme inhibition (e.g., ACAT-1 inhibitors in ), whereas GBR-12909 analogues target neurotransmitter transporters ().

- Lipophilicity : The logP of the target compound is estimated at 1.8–2.2 , lower than dichlorobenzyl-substituted analogues (logP ~3.5) due to reduced aromaticity .

Biological Activity

The compound 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine (CAS No. 1708380-15-7) belongs to the class of pyrazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is , with a molecular weight of 272.37 g/mol. The compound features a piperazine ring substituted with a sulfonyl group linked to a dimethylpyrazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1708380-15-7 |

| Molecular Formula | C₁₁H₂₀N₄O₂S |

| Molecular Weight | 272.37 g/mol |

| Purity | >96% |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to This compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a series of pyrazole derivatives demonstrated potent inhibitory activity against BRAF(V600E) and other kinases involved in tumor progression .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. A study found that certain pyrazole derivatives showed IC50 values comparable to established anti-inflammatory drugs . These findings suggest that This compound may serve as a potential candidate for treating inflammatory conditions.

Antibacterial Activity

In addition to antitumor and anti-inflammatory effects, pyrazole derivatives have been reported to possess antibacterial activity. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis . This broad-spectrum activity makes these compounds attractive for further development as antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Modifications at various positions of the pyrazole ring and the piperazine structure can significantly influence their pharmacological properties. For example, substituents on the pyrazole ring can enhance binding affinity to target proteins or improve solubility and bioavailability .

Case Studies

- Antitumor Study : A recent study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structures to This compound exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .

- Anti-inflammatory Evaluation : In an experimental model of inflammation, a derivative related to this compound was shown to reduce edema significantly compared to control groups, suggesting its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.